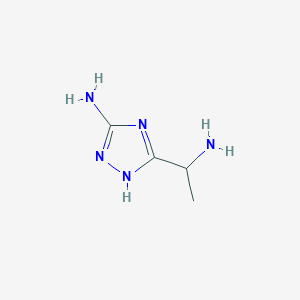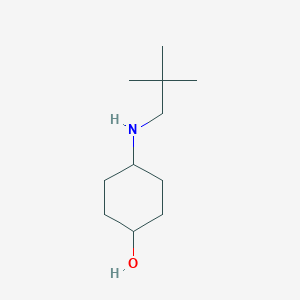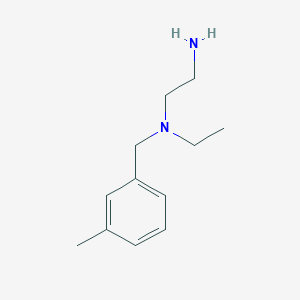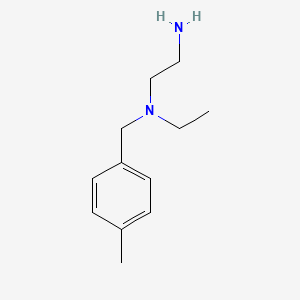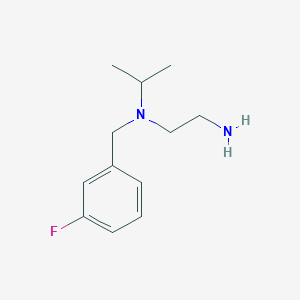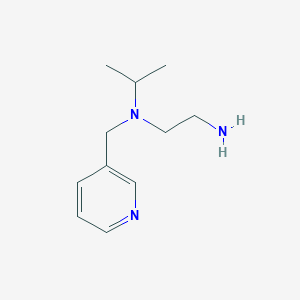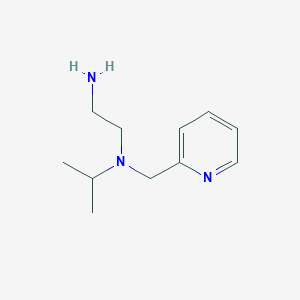
N*1*-Isopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is a chemical compound with a complex structure that includes both pyridine and ethane-1,2-diamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with ethane-1,2-diamine in the presence of an isopropylating agent. The reaction conditions often include:
- Solvent: Ethanol or ethyl ether
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can yield amine derivatives.
- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Sodium borohydride, lithium aluminum hydride
- Substitution Reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be utilized as catalysts in various organic reactions.
Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its ability to form stable complexes with metal ions
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its ability to form stable complexes makes it useful in processes such as metal extraction and purification.
Wirkmechanismus
The mechanism by which N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- N,N-Dipicol-2-ylethylenediamine
- N,N-Bis(2-pyridylmethyl)ethylenediamine
- N1,N1-Bis(2-pyridinylmethyl)-1,2-ethanediamine
Uniqueness: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and binding affinity in coordination chemistry.
Eigenschaften
IUPAC Name |
N'-propan-2-yl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(2)14(8-6-12)9-11-5-3-4-7-13-11/h3-5,7,10H,6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWJYAMTQAWWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
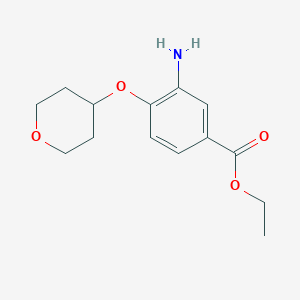
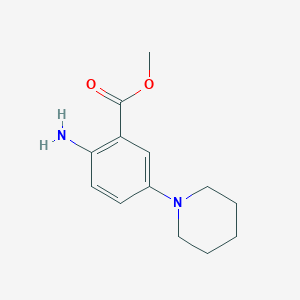
![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)
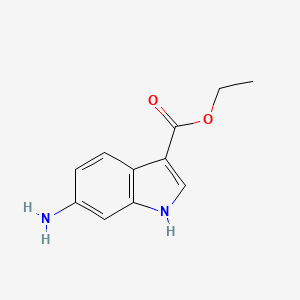
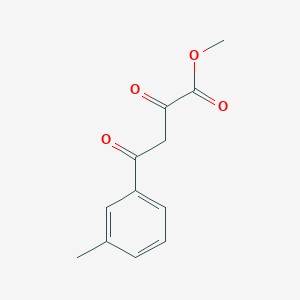
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
